2,5-Dichloro-N-((1-(difluoromethyl)-1h-imidazol-2-yl)methyl)aniline
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Overview
Description
2,5-Dichloro-N-((1-(difluoromethyl)-1h-imidazol-2-yl)methyl)aniline is a synthetic organic compound characterized by the presence of dichloroaniline and imidazole moieties
Preparation Methods
The synthesis of 2,5-Dichloro-N-((1-(difluoromethyl)-1h-imidazol-2-yl)methyl)aniline typically involves the reaction of 2,5-dichloroaniline with a difluoromethyl-imidazole derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2,5-Dichloro-N-((1-(difluoromethyl)-1h-imidazol-2-yl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,5-Dichloro-N-((1-(difluoromethyl)-1h-imidazol-2-yl)methyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-((1-(difluoromethyl)-1h-imidazol-2-yl)methyl)aniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2,5-Dichloro-N-((1-(difluoromethyl)-1h-imidazol-2-yl)methyl)aniline include:
2,5-Dichloroaniline: A simpler compound with similar structural features but lacking the imidazole ring.
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: Another compound with dichloroaniline moiety but different functional groups.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: A related compound with a benzamide structure.
The uniqueness of this compound lies in its combination of dichloroaniline and imidazole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H9Cl2F2N3 |
---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
2,5-dichloro-N-[[1-(difluoromethyl)imidazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C11H9Cl2F2N3/c12-7-1-2-8(13)9(5-7)17-6-10-16-3-4-18(10)11(14)15/h1-5,11,17H,6H2 |
InChI Key |
AULRFSSQULSMLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NCC2=NC=CN2C(F)F)Cl |
Origin of Product |
United States |
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